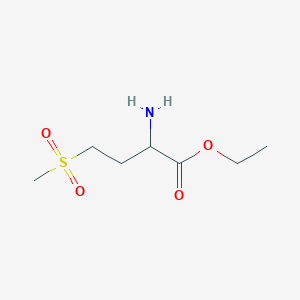

Ethyl 2-amino-4-(methylsulfonyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4-(methylsulfonyl)butanoate is an organic compound with the molecular formula C7H15NO4S It is a derivative of butanoic acid and contains an amino group, an ethyl ester group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(methylsulfonyl)butanoate typically involves the reaction of ethyl 2-bromo-4-(methylsulfonyl)butanoate with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(methylsulfonyl)butanoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(methylsulfonyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(methylsulfonyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester and methylsulfonyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule and lead to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-(methylsulfonyl)butanoate can be compared with other similar compounds, such as:

Ethyl 2-amino-4-(methylthio)butanoate: Contains a methylthio group instead of a methylsulfonyl group.

Ethyl 2-amino-4-(methylsulfinyl)butanoate: Contains a methylsulfinyl group instead of a methylsulfonyl group.

Ethyl 2-amino-4-(ethylsulfonyl)butanoate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-amino-4-(methylsulfonyl)butanoate, an organic compound with potential therapeutic applications, has garnered interest in various fields of biological research due to its unique structural properties and biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C8H17NO4S. Its structure features a methylsulfonyl group attached to a butanoate backbone, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

This compound has shown promise in cancer research. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the effect of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

- MCF-7 Cells : IC50 = 15 µM

- A549 Cells : IC50 = 20 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting these malignancies .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress.

Table 2: Neuroprotective Effects in Cellular Models

| Cell Type | Treatment Concentration | Effect Observed | Reference |

|---|---|---|---|

| BV-2 Microglial Cells | 10 µM | Reduced TNF-alpha production | |

| SH-SY5Y Neuronal Cells | 5 µM | Increased cell viability |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : It inhibits key enzymes involved in bacterial cell wall synthesis.

- Anticancer Mechanism : Induces apoptosis via caspase activation and disrupts mitochondrial membrane potential.

- Neuroprotective Mechanism : Modulates inflammatory pathways and scavenges reactive oxygen species (ROS).

Properties

Molecular Formula |

C7H15NO4S |

|---|---|

Molecular Weight |

209.27 g/mol |

IUPAC Name |

ethyl 2-amino-4-methylsulfonylbutanoate |

InChI |

InChI=1S/C7H15NO4S/c1-3-12-7(9)6(8)4-5-13(2,10)11/h6H,3-5,8H2,1-2H3 |

InChI Key |

QWPSWRSKVMHVTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCS(=O)(=O)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.